Cas no 2411224-17-2 (N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide)
![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411224-17-2x500.png)
N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z4323350944
- N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide
- N-[(2,3-dihydro-1-benzofuran-7-yl)methyl]-N-{[1-(hydroxymethyl)cyclobutyl]methyl}prop-2-enamide
-
- インチ: 1S/C18H23NO3/c1-2-16(21)19(12-18(13-20)8-4-9-18)11-15-6-3-5-14-7-10-22-17(14)15/h2-3,5-6,20H,1,4,7-13H2
- InChIKey: GTQDPWREDNQIMG-UHFFFAOYSA-N
- ほほえんだ: OCC1(CN(C(C=C)=O)CC2C=CC=C3CCOC=23)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 419
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8
N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603404-0.05g |
N-[(2,3-dihydro-1-benzofuran-7-yl)methyl]-N-{[1-(hydroxymethyl)cyclobutyl]methyl}prop-2-enamide |
2411224-17-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamideに関する追加情報
Comprehensive Overview of N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide (CAS No. 2411224-17-2)
The compound N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide (CAS No. 2411224-17-2) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This article delves into its chemical properties, synthesis pathways, and emerging relevance in drug discovery, aligning with current trends in small-molecule therapeutics and targeted drug design.
Structurally, this compound combines a 2,3-dihydrobenzofuran core with a cyclobutyl moiety and an acrylamide functional group. The presence of these motifs is noteworthy because dihydrobenzofuran derivatives are frequently explored for their bioactivity in modulating neurological and inflammatory pathways. Meanwhile, the hydroxymethylcyclobutyl segment introduces steric complexity, which can enhance binding specificity in enzyme inhibition studies. Such characteristics make it a candidate for kinase inhibitor development, a hot topic in oncology research.
Recent literature highlights the growing demand for fragment-based drug discovery (FBDD), where compounds like CAS 2411224-17-2 serve as building blocks for optimizing pharmacokinetic profiles. Its acrylamide group is particularly valuable in covalent inhibitor design, a strategy gaining traction for targeting previously "undruggable" proteins. Researchers are also investigating its potential in PROTAC (Proteolysis-Targeting Chimera) applications, leveraging its modularity to degrade disease-causing proteins.
From a synthetic chemistry perspective, the preparation of N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide often involves multi-step reactions, including Pd-catalyzed cross-coupling and reductive amination. These methods align with the pharmaceutical industry's push toward green chemistry, as evidenced by searches for solvent-free synthesis and catalytic efficiency improvements. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for verifying its purity, a key concern for regulatory compliance.
In the context of AI-driven drug discovery, this compound's structure has been featured in molecular docking simulations to predict interactions with proteins like BTK or EGFR. Such computational approaches address frequent search queries about in silico screening accuracy and structure-activity relationship (SAR) modeling. Additionally, its logP and hydrogen-bond donor/acceptor counts suggest favorable blood-brain barrier permeability, sparking interest in CNS disorder treatments.
Beyond therapeutics, CAS 2411224-17-2 is studied in material science for designing photo-responsive polymers, given its acrylamide's reactivity under UV light. This dual applicability resonates with trends in multidisciplinary research, bridging gaps between chemistry and engineering. Safety evaluations confirm its stability under standard lab conditions, though proper personal protective equipment (PPE) remains essential during handling.
To conclude, N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide exemplifies the innovation driving modern medicinal chemistry. Its versatility in covalent inhibition, computational biology, and material applications positions it as a compound of sustained scientific and industrial interest. Future studies may explore its scalability and clinical translatability, answering prevalent questions about lead compound optimization and intellectual property landscapes in drug development.
2411224-17-2 (N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide) 関連製品
- 266349-83-1(4,4'-bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl)
- 197160-61-5(N-(2-chloro-5-nitrophenyl)propanamide)
- 358-37-2(N-Butyl 1,1,2,2-Tetrafluoroethyl Ether)
- 890094-31-2(1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid)
- 1805133-19-0(Ethyl 2-bromo-4-bromomethyl-3-cyanobenzoate)
- 207986-23-0(2'-Fluoro-3'-(trifluoromethyl)propiophenone)
- 2041076-39-3(Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 899983-46-1(N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylcyclopropanecarboxamide)
- 6933-47-7(Methyl 4-amino-2-methylbenzoate)




